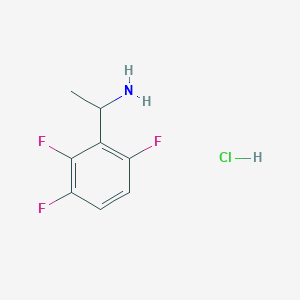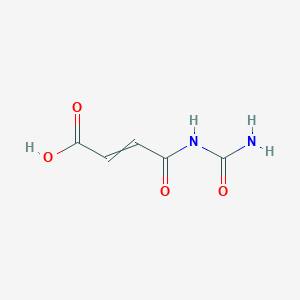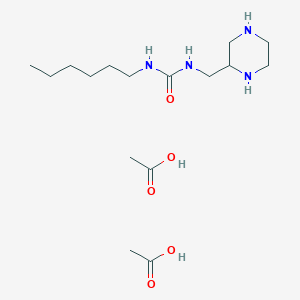
Urea, N-hexyl-N'-(2-piperazinylmethyl)-, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate is a chemical compound with the molecular formula C16H34N4O5 It is a derivative of urea, featuring a hexyl group and a piperazinylmethyl group, with two acetate groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate typically involves the reaction of hexylamine with piperazine and urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with acetic acid to form the diacetate salt.
Industrial Production Methods
On an industrial scale, the production of Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the acetate groups.
Wissenschaftliche Forschungsanwendungen
Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate
- Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate
Uniqueness
Urea, N-hexyl-N’-(2-piperazinylmethyl)-, diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
819075-29-1 |
|---|---|
Molekularformel |
C16H34N4O5 |
Molekulargewicht |
362.47 g/mol |
IUPAC-Name |
acetic acid;1-hexyl-3-(piperazin-2-ylmethyl)urea |
InChI |
InChI=1S/C12H26N4O.2C2H4O2/c1-2-3-4-5-6-15-12(17)16-10-11-9-13-7-8-14-11;2*1-2(3)4/h11,13-14H,2-10H2,1H3,(H2,15,16,17);2*1H3,(H,3,4) |
InChI-Schlüssel |
LUDJNQGEHLQTRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)NCC1CNCCN1.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


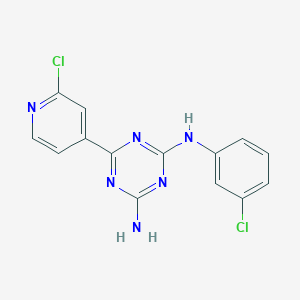
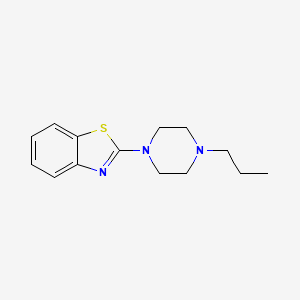
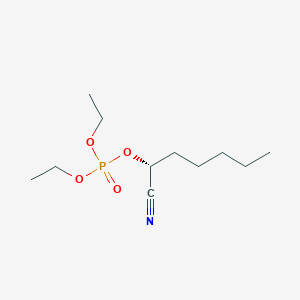
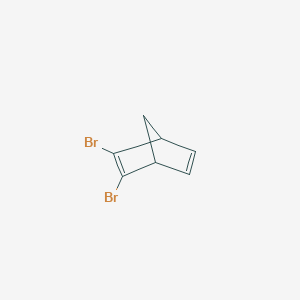
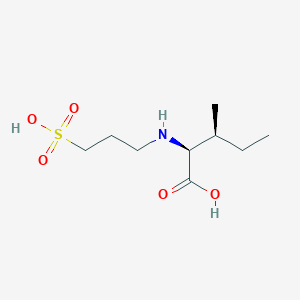
![(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)
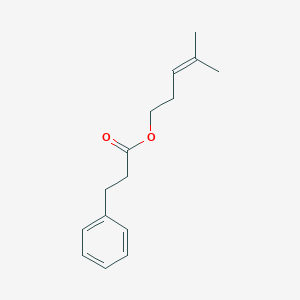
![4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15158287.png)
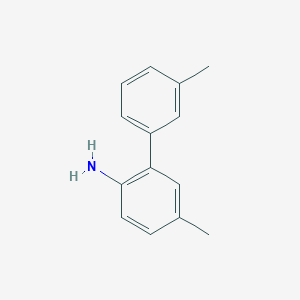
![4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid](/img/structure/B15158309.png)
